4-Cyano-6-iodopyridine-2-sulfonyl chloride
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Overview
Description
4-Cyano-6-iodopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H2ClIN2O2S and a molecular weight of 328.51 g/mol . This compound is known for its unique structure, which includes a cyano group, an iodine atom, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with a purity of at least 98% .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-6-iodopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The cyano and sulfonyl chloride groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .
Scientific Research Applications
4-Cyano-6-iodopyridine-2-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Cyano-6-iodopyridine-2-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, while the iodine atom can participate in coupling reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-2-iodopyridine: Lacks the sulfonyl chloride group but has similar reactivity.
6-Iodo-2-pyridinesulfonyl chloride: Similar structure but without the cyano group.
4-Cyano-6-bromopyridine-2-sulfonyl chloride: Bromine instead of iodine, affecting reactivity.
Uniqueness
4-Cyano-6-iodopyridine-2-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups, which provide distinct reactivity patterns. This makes it a valuable intermediate for synthesizing a wide range of compounds .
Properties
Molecular Formula |
C6H2ClIN2O2S |
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Molecular Weight |
328.52 g/mol |
IUPAC Name |
4-cyano-6-iodopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClIN2O2S/c7-13(11,12)6-2-4(3-9)1-5(8)10-6/h1-2H |
InChI Key |
RGMROEQQLYOJMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1S(=O)(=O)Cl)I)C#N |
Origin of Product |
United States |
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